molecular formula C5H5BrOS B13335398 (3-Bromofuran-2-yl)methanethiol

(3-Bromofuran-2-yl)methanethiol

Cat. No.: B13335398
M. Wt: 193.06 g/mol
InChI Key: SBKSKVDSDDJUQD-UHFFFAOYSA-N
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Description

(3-Bromofuran-2-yl)methanethiol is an organic compound that features a furan ring substituted with a bromine atom at the 3-position and a methanethiol group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Bromofuran-2-yl)methanethiol can be achieved through several methodsFor instance, 3-bromofuran can be synthesized from 3,4-dibromofuran via ortho-metalation with butyllithium . The methanethiol group can then be introduced through nucleophilic substitution reactions.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and ensuring safety and environmental compliance.

Chemical Reactions Analysis

Types of Reactions

(3-Bromofuran-2-yl)methanethiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The bromine atom can be reduced to form the corresponding furan derivative.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or alkyl groups.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or iodine can be used under mild conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used in polar aprotic solvents.

Major Products Formed

    Oxidation: Disulfides, sulfonic acids.

    Reduction: De-brominated furan derivatives.

    Substitution: Various substituted furans depending on the nucleophile used.

Scientific Research Applications

(3-Bromofuran-2-yl)methanethiol has several applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Its derivatives are studied for their potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: It is used in the development of new drugs and therapeutic agents.

    Industry: It finds applications in the synthesis of materials with specific properties, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of (3-Bromofuran-2-yl)methanethiol depends on its specific application. In general, the compound can interact with biological molecules through its thiol group, which can form covalent bonds with proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects. The bromine atom can also participate in halogen bonding, influencing the compound’s reactivity and binding properties.

Comparison with Similar Compounds

Similar Compounds

    3-Bromofuran: Lacks the methanethiol group, making it less reactive in certain nucleophilic substitution reactions.

    Furan-2-ylmethanethiol:

    3,4-Dibromofuran: Contains an additional bromine atom, leading to different reactivity and synthetic applications.

Uniqueness

(3-Bromofuran-2-yl)methanethiol is unique due to the presence of both a bromine atom and a methanethiol group. This combination allows for a wide range of chemical reactions and applications, making it a versatile compound in organic synthesis and research.

Properties

Molecular Formula

C5H5BrOS

Molecular Weight

193.06 g/mol

IUPAC Name

(3-bromofuran-2-yl)methanethiol

InChI

InChI=1S/C5H5BrOS/c6-4-1-2-7-5(4)3-8/h1-2,8H,3H2

InChI Key

SBKSKVDSDDJUQD-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1Br)CS

Origin of Product

United States

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